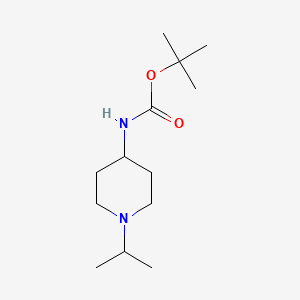

tert-Butyl (1-isopropylpiperidin-4-yl)carbamate

Descripción general

Descripción

The compound tert-Butyl (1-isopropylpiperidin-4-yl)carbamate is a chemical entity that can be used as an intermediate in the synthesis of various biologically active compounds. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of structurally related tert-butyl carbamate derivatives. These derivatives are often used as intermediates in the synthesis of pharmaceuticals and other organic molecules due to their protective group properties and reactivity.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives typically involves the protection of amines using tert-butyl carbamates. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, behaving as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Similarly, the synthesis of tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate involves a one-pot, two-step telescoped sequence starting from readily available materials . These methods highlight the versatility of tert-butyl carbamate derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of the tert-butyl group attached to a carbamate moiety, which can be further substituted with various functional groups. The presence of the tert-butyl group provides steric bulk, which can influence the reactivity and selectivity of the compound in chemical reactions. For instance, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate involves specific substituents that are important for its role as an intermediate in the synthesis of biologically active compounds .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions. They can act as intermediates in the synthesis of amines, as demonstrated by the use of N-tert-butanesulfinyl imines for the asymmetric synthesis of amines . The tert-butyl group can also be involved in neighboring group participation, as seen in the synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, where the Boc group assists in the chiral inversion step mediated by thionyl chloride10.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The tert-butyl group imparts a degree of hydrophobicity and steric hindrance, which can affect solubility, boiling point, and reactivity. The carbamate group is a functional group that can engage in hydrogen bonding, influencing the compound's solubility in polar solvents. The substituents attached to the carbamate nitrogen can further modify these properties, tailoring the compound for specific applications in synthesis 10.

Aplicaciones Científicas De Investigación

-

Polymerization

- In the field of polymer science, similar compounds like tert-butyl acrylate have been used in dispersion and soap-free emulsion polymerization . This process is mediated by cobalt porphyrin and results in polymers with controlled particle size . The living character of the polymerization is demonstrated by linear first-order kinetics and a linear increase in the number-average molecular weight with the monomer conversion .

-

Rubber Manufacturing

- While not directly related to “tert-Butyl (1-isopropylpiperidin-4-yl)carbamate”, butyl rubber, a synthetic elastomer made by combining isobutylene and isoprene, has a wide range of applications . It’s used in the manufacturing of tubeless tires, inner tubes, sports-ball bladders, glove-box gloves, etc . It’s also applied as a waterproofing material in tanks and ponds .

-

Polymerization

- In the field of polymer science, similar compounds like tert-butyl acrylate have been used in dispersion and soap-free emulsion polymerization . This process is mediated by cobalt porphyrin and results in polymers with controlled particle size . The living character of the polymerization is demonstrated by linear first-order kinetics and a linear increase in the number-average molecular weight with the monomer conversion .

-

Rubber Manufacturing

- While not directly related to “tert-Butyl (1-isopropylpiperidin-4-yl)carbamate”, butyl rubber, a synthetic elastomer made by combining isobutylene and isoprene, has a wide range of applications . It’s used in the manufacturing of tubeless tires, inner tubes, sports-ball bladders, glove-box gloves, etc . It’s also applied as a waterproofing material in tanks and ponds .

Propiedades

IUPAC Name |

tert-butyl N-(1-propan-2-ylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)15-8-6-11(7-9-15)14-12(16)17-13(3,4)5/h10-11H,6-9H2,1-5H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXBLASQKPONBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609859 | |

| Record name | tert-Butyl [1-(propan-2-yl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1-isopropylpiperidin-4-yl)carbamate | |

CAS RN |

534595-37-4 | |

| Record name | tert-Butyl [1-(propan-2-yl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)

![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)

![2-Bromo-4-methylbenzo[D]thiazole](/img/structure/B1288503.png)